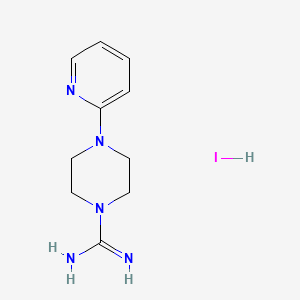

4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide

CAS No.: 849776-32-5

Cat. No.: VC2262645

Molecular Formula: C10H16IN5

Molecular Weight: 333.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 849776-32-5 |

|---|---|

| Molecular Formula | C10H16IN5 |

| Molecular Weight | 333.17 g/mol |

| IUPAC Name | 4-pyridin-2-ylpiperazine-1-carboximidamide;hydroiodide |

| Standard InChI | InChI=1S/C10H15N5.HI/c11-10(12)15-7-5-14(6-8-15)9-3-1-2-4-13-9;/h1-4H,5-8H2,(H3,11,12);1H |

| Standard InChI Key | HCOLFNZFEHSASI-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=CC=CC=N2)C(=N)N.I |

| Canonical SMILES | C1CN(CCN1C2=CC=CC=N2)C(=N)N.I |

Introduction

Chemical Structure and Properties

4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide is characterized by a heterocyclic structure with the molecular formula C₁₀H₁₆IN₅. The compound features a piperazine ring core with a pyridin-2-yl substituent at the 4-position and a carboximidamide group at the 1-position, forming a salt with hydroiodic acid. This structural arrangement contributes to its distinct chemical properties and potential biological activities.

The core structure consists of a six-membered piperazine ring containing two nitrogen atoms in positions 1 and 4. The pyridine ring is attached to one of these nitrogen atoms, while the carboximidamide group (a guanidine-like functional group) is connected to the other. The hydroiodide component represents the salt form of this molecule, which affects its solubility and stability characteristics.

Physical and Chemical Properties

The compound possesses several notable physical and chemical properties that are important for understanding its behavior in various applications. These properties are summarized in the table below:

| Property | Value |

|---|---|

| CAS Number | 849776-32-5 |

| Molecular Formula | C₁₀H₁₆IN₅ |

| Molecular Weight | 333.17 g/mol |

| IUPAC Name | 4-pyridin-2-ylpiperazine-1-carboximidamide;hydroiodide |

| Standard InChI | InChI=1S/C10H15N5.HI/c11-10(12)15-7-5-14(6-8-15)9-3-1-2-4-13-9;/h1-4H,5-8H2,(H3,11,12);1H |

| Standard InChIKey | HCOLFNZFEHSASI-UHFFFAOYSA-N |

| SMILES Notation | C1CN(CCN1C2=CC=CC=N2)C(=N)N.I |

The compound contains multiple nitrogen atoms that can participate in hydrogen bonding, which influences its solubility in various solvents. As a salt form, it generally exhibits enhanced water solubility compared to its free base counterpart, making it potentially valuable for pharmaceutical applications where aqueous solubility is important.

Related Compounds and Structural Analogs

4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide belongs to a family of piperazine derivatives that share similar structural features. One closely related compound is 4-(Pyridin-2-yl)piperazine-1-carboximidamide hydrochloride, which differs only in the counterion (chloride instead of iodide) .

Comparison with Hydrochloride Salt

The hydrochloride salt variant has been documented with the following properties:

| Property | 4-(Pyridin-2-yl)piperazine-1-carboximidamide hydrochloride |

|---|---|

| CAS Number | 1376144-13-6 |

| Molecular Formula | C₁₀H₁₆ClN₅ |

| Molecular Weight | 241.73 g/mol |

| SMILES Notation | N=C(N)N1CCN(C2=NC=CC=C2)CC1.Cl[H] |

| Typical Purity | 97.00% |

The difference in counterion (iodide versus chloride) affects several physicochemical properties, including solubility, crystal structure, and potentially the pharmacokinetic profile if used in biological systems. Generally, hydrochloride salts are more commonly used in pharmaceutical preparations than hydroiodide salts, which may explain why more detailed information is available for the hydrochloride variant .

Other Piperazine-1-carboximidamide Derivatives

The broader family of piperazine-1-carboximidamide derivatives has been studied for various biological activities. This structural class features the core piperazine ring with a carboximidamide group, but with different substituents at the 4-position instead of the pyridin-2-yl group found in our subject compound .

Research has shown that certain piperazine-1-carboximidamide derivatives exhibit antifungal activity against Candida albicans through a mechanism involving the accumulation of reactive oxygen species (ROS). Structure-activity relationship studies have indicated that derivatives with large atoms or side chains substituted on the phenyl group at specific positions demonstrate high fungicidal activity correlated with their ability to induce ROS accumulation .

Biological and Pharmacological Properties

Although specific pharmacological data for 4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide is limited, insights can be gained by examining the biological activities of structurally related compounds.

Structure-Activity Relationships

Studies on related piperazine-1-carboximidamide derivatives have shown that the specific substitution pattern significantly influences biological activity. For instance, in antifungal applications, compounds with large atoms or large side chains substituted on the phenyl group at specific positions showed enhanced activity .

The amidino group (similar to the carboximidamide group in our compound of interest) appears to play a crucial role in biological activity. When compared to more complex structures like biguanides, the simplified amidino group may improve targeting ability for certain receptors while maintaining a balanced hydrophobicity and hydrophilicity profile .

Research Applications

4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide and its structural analogs have potential applications in various research fields, particularly in pharmaceutical development and chemical biology.

Pharmaceutical Research

The compound belongs to a chemical class with demonstrated biological activities, suggesting potential pharmaceutical applications:

-

Antifungal research: Related piperazine-1-carboximidamide derivatives have shown activity against Candida albicans through ROS accumulation mechanisms .

-

TAAR1 targeting: Structural analogs have demonstrated activity as TAAR1 agonists, which could be relevant for conditions involving trace amine dysregulation .

-

Building block in medicinal chemistry: The compound can serve as a valuable intermediate or scaffold for developing more complex bioactive molecules.

Chemical Biology Tools

Beyond direct pharmaceutical applications, the compound may have utility as a chemical probe for studying biological systems. Its distinctive structure with multiple nitrogen atoms makes it potentially useful for investigating protein-ligand interactions or as a starting point for developing labeled analogs for binding studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume